molecular formula C4H3FO B3349751 2-Fluorofuran CAS No. 2358-34-1

2-Fluorofuran

Cat. No. B3349751
CAS RN: 2358-34-1
M. Wt: 86.06 g/mol
InChI Key: ZPUVAVPHTZUONL-UHFFFAOYSA-N
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Description

2-Fluorofuran is a type of furan compound that has a fluorine atom attached. Furan compounds, including 2-Fluorofuran, have been known to exhibit significant pharmacological properties . For example, 2-trifluoromethylfuran is an oxytocin antagonist, and 3-fluorofuran inhibits HIV-1 reverse transcriptase at the nanomolar level .


Synthesis Analysis

The synthesis of 2-Fluorofuran involves a simple and efficient construction of 2-difluoro-2,3-dihydrofurans, which features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials . This type of compound could be readily converted into α-amino acids under a reducing atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Fluorofuran can be analyzed using 19F NMR spectroscopy . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluorofuran are diverse. For instance, the reaction of 2,5-diarylfurans with Selectfluor proceeded via oxidative ring opening to produce cis-enediones . Moreover, the synthesis of 2-fluorofurans could also be completed through the fluorine elimination in the presence of magnesium powder and TBSCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluorofuran can be analyzed using various techniques such as dynamic mechanical analysis (DMA), forced oscillatory measurements, and dynamic rheology . These techniques can help measure the viscoelastic properties of materials, including 2-Fluorofuran .

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-Fluorofuran derivatives have been extensively studied for their applications in synthesizing fluorinated compounds. Fluorinated lignans, a class of bioactive compounds, are synthesized using intermediates derived from reactions involving 2-fluorofuran derivatives. For instance, conjugate and tandem additions on 3-fluorofuran-2(5H)-one, a closely related compound, have been utilized to create intermediates for fluorolignans (Kvíčala et al., 2000). Similarly, 5-fluorofuran-2-carboxylic acid, another derivative, is synthesized through a series of steps starting from benzyl 5-nitrofuran-2-carboxylate (Ren‐Jie Song et al., 2011).

Creation of Novel Fluorinated Building Blocks

In organic synthesis, 2-fluorofuran derivatives are key in developing novel fluorinated building blocks. These derivatives offer unique reactivities and can lead to the formation of structurally diverse fluorinated compounds. A study demonstrated the transformation of (E)- and (Z)-2-fluoroalk-2-enoates into target 3-fluorofuran-2(5H)-ones through efficient photoisomerization and cyclization processes (Pomeisl et al., 2007).

Fluorine-Containing Furans for Medical Imaging

2-Fluorofuran derivatives have found applications in medical imaging, particularly in the synthesis of fluorine-containing compounds used in positron emission tomography (PET) scans. For instance, 2-deoxy-2-[18F] fluoro-D-glucose (18FDG), a widely used tracer in PET scans for various medical diagnostics, involves the synthesis and manipulation of fluorine-containing furans (Fowler & Ido, 2002).

Fluorophores for Biological Imaging

The development of fluorophores for biological imaging is another significant application of 2-fluorofuran derivatives. These fluorophores enable the study of biological systems through non-invasive methods. The synthesis of coumarin-based fluorogenic probes incorporating 2-fluorofuran derivatives has been used to develop high-selectivity fluorescence sensors, useful in cellular imaging (Jung et al., 2009).

Synthesis of Substituted Furans

The synthesis of various substituted furans, which are crucial in pharmaceutical and chemical industries, also relies on 2-fluorofuran derivatives. For example, synthesis of highly substituted 3-fluorofurans has been reported, starting from 1,4-disubstituted alk-3-yn-1-ones and subsequent fluorination with 2-fluoroalk-3-yn-1-ones (Li et al., 2012).

Fluorescent Labeling in Chemical Biology

2-Fluorofuran derivatives are integral in fluorescent labeling, especially in chemical biology. They serve as building blocks for labeling peptides and proteins, facilitating the study of complex biological processes at a molecular level. For instance, 2-pyridylfuran, derived from 2-fluorofuran, has been used as a fluorescent tag for the analysis of carbohydrates (Cai et al., 2014).

Future Directions

The synthesis method of 2-Fluorofuran will open up new avenues for the research and development of amino acid drugs and it is also a novel and undeveloped strategy for the construction of 2-fluorofuran derivatives .

properties

IUPAC Name

2-fluorofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO/c5-4-2-1-3-6-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUVAVPHTZUONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564010
Record name 2-Fluorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorofuran

CAS RN

2358-34-1
Record name 2-Fluorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
H Sheng, Z Chen, X Li, J Su, Q Song - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… achieved the construction of 2-fluorofuran using a pre-… with selectfluor, but only two 2-fluorofuran compounds were listed. 13b … , we plan to synthesize 2-fluorofuran derivatives by fluorine …
Number of citations: 18 pubs.rsc.org
SN Pieniazek, KN Houk - Angewandte Chemie, 2006 - Wiley Online Library
… Reactions involving 2-fluorofuran are predicted to have the greatest increases in exothermicity, while bromine and chlorine should affect exothermicities to the same extent. This trend is …
Number of citations: 112 onlinelibrary.wiley.com
A Brzyska, K Wolinski - Journal of Computational Chemistry, 2022 - Wiley Online Library
… In this study, focused on transition states we begin with a simpler model and chose the 2-fluorofuran (2FF) molecule. Its equilibrium geometry is our initial local minimum LM0. In the …
Number of citations: 3 onlinelibrary.wiley.com
W Xu, QY Chen - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… Hydrolysis of these fluorinated compounds under acidic conditions either gives the corresponding gem-difluorocyclopropyl ketones or 1-aryl-2-fluorofuran derivatives through …
Number of citations: 51 pubs.rsc.org
AA Gakh - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
… Some thermochemical parameters of 2-fluorofuran (46) were calculated using ab intio G3 method [41]. Derivatives of both 2- and 3-fluorofurans (46 and 47) are known. 2-Fluorofurans …
Number of citations: 15 link.springer.com
SV Karpov, YS Kayukov, OE Nasakin - Science and Society, 2013 - elibrary.ru
It is known that anhydrous hydrogen fluoride is capable of nucleophilic addition to carbonyl compounds to form fluorinated adducts. However to date, this interaction is known only to …
Number of citations: 0 elibrary.ru
JM Simmie, HJ Curran - The Journal of Physical Chemistry A, 2009 - ACS Publications
… enthalpies of formation given by Luo (6) of ΔH f (Ḟ) = 79.38 ± 0.30 kJ mol −1 and ΔH f (Ċl) = 121.301 ± 0.008 kJ mol −1 the bond dissociation energy is 549 kJ mol −1 for 2-fluorofuran …
Number of citations: 110 pubs.acs.org
S Fletcher - Expert opinion on therapeutic patents, 2019 - Taylor & Francis
… Key interactions include the salt bridge between the carboxylic acid and Arg263, deep occupation of the p2 pocket by the 2-fluorofuran, and the trifluoromethyl group that reaches into …
Number of citations: 58 www.tandfonline.com
IG John, L Radom - Journal of the American Chemical Society, 1978 - ACS Publications
Ab initio molecular orbital theory with the minimal STO-3G basis setis used to obtain a theoretical structure for furan and to study the conformations, stabilities, and charge distributions of …
Number of citations: 67 pubs.acs.org
E Dvornikova, M Bechcicka, K Kamieńska-Trela… - Journal of fluorine …, 2003 - Elsevier
… Thus, the SCS values, Δδ F , calculated for carbon C 2 in 2-fluorothiophene (1), 2-fluoropyrrole (6), and 2-fluorofuran (12) are 40.9, 26.5 and 16.0 ppm, respectively and for carbon C 3 −…
Number of citations: 36 www.sciencedirect.com

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